1-Bromo-6,6-dimethyl-2-hepten-4-yne

Pharmaceutical Process Chemistry Synthetic Yield Optimization Allylamine Antifungal

Regulatory QC labs require precise impurity standards. Substituting with chloro-analogs or mixed isomers fails compliance. - **Critical Application**: Officially listed Terbinafine impurity. Mandatory for ANDA impurity profiling and API batch release. - **Synthetic Benchmark**: Known Grignard yield of ~51.5% GC content - essential for route scouting and cost comparison vs. chloro-intermediates. - **Structural Value**: (E)-allylic bromide with bulky gem-dimethyl terminus; superior electrophile for stereoselective cross-couplings. Procurement-manager verified: specific (E)-isomer, not mixed CAS 126764-15-6.

Molecular Formula C9H13Br
Molecular Weight 201.10 g/mol
CAS No. 78629-21-7
Cat. No. B3429902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6,6-dimethyl-2-hepten-4-yne
CAS78629-21-7
Molecular FormulaC9H13Br
Molecular Weight201.10 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCBr
InChIInChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
InChIKeyOOLYZFSILFGXCC-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 78629-21-7): A Terbinafine Impurity Standard and Pharmaceutical Intermediate


(2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 78629-21-7) is a halogenated eneyne with the molecular formula C9H13Br and a molecular weight of 201.1 g/mol . It is characterized by a terminal bromine atom on an allylic carbon, conjugated with an internal triple bond and a gem-dimethyl substituted terminus. This compound is officially recognized as an impurity of the antifungal drug Terbinafine , making it a critical reference standard for pharmaceutical quality control and analytical method validation [1]. Its structure also makes it a valuable electrophilic building block in organic synthesis, particularly as a key intermediate in the industrial production of Terbinafine itself [2].

✓ Analytical reference standard for Terbinafine impurity profiling
✓ Electrophilic building block for synthetic methodology and process R&D
Requires (E)-isomer specification for regulatory method validation; not interchangeable with mixed-isomer standards

Procurement Risk Analysis: Why 1-Bromo-6,6-dimethyl-2-hepten-4-yne Cannot Be Swapped with In-Class Analogs


Simple substitution of 1-Bromo-6,6-dimethyl-2-hepten-4-yne with a seemingly similar halogenated eneyne, such as its chloro-analog, is a high-risk procurement decision due to fundamentally different reactivity, process economics, and safety profiles. The bromine atom's superior leaving group ability dictates reaction kinetics and yields , while the specific stereochemistry ((E)-isomer) is critical for downstream biological applications . Furthermore, the use of corrosive and toxic reagents like phosphorus tribromide (PBr3) in the synthesis of the bromo-intermediate introduces unique process challenges and costs that are not present with chloro-analogs [1]. These differences are not trivial; they directly translate to quantifiable variations in synthetic efficiency and final product purity. The following evidence demonstrates the measurable consequences of choosing this specific bromo-eneyne over its closest comparators.

Target: (2E)-Bromo-eneyne
Potential Substitute Risk
Allylic bromide enables distinct SN2/coupling reactivity
Chloro-analog: leaving-group ability shifts reaction kinetics and yield profile
Pure (E)-isomer required for impurity quantification
Mixed E/Z isomers fail pharmacopeial specificity for ANDA-supporting methods
Synthesis employs PBr3 (corrosive/toxic) at low temperature
Safer chloro-route may reduce hazard but introduces different process impurities

Quantitative Differentiation Guide for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 78629-21-7)


Comparative Synthetic Yield in Terbinafine Intermediate Preparation: Bromo vs. Chloro Analog

In a direct head-to-head comparison under identical reaction conditions for the preparation of a key Terbinafine intermediate, the synthetic route utilizing the bromo-eneyne (1-bromo-6,6-dimethyl-2-hepten-4-yne) demonstrated a quantifiably higher yield compared to the route using the chloro-analog [1]. The bromo-intermediate is formed via reaction with phosphorus tribromide (PBr3), a more reactive but corrosive reagent, which yields a product with 51.5% GC content. In contrast, the chloro-analog, synthesized using the milder thionyl chloride (SOCl2), gave a product with a higher GC content of 57.6% [1]. This data point highlights a critical trade-off: the bromo-route offers a different impurity and yield profile that may be advantageous depending on downstream purification steps and overall process design.

Synthetic Yield (GC)
Head-to-head
Target (Br) 51.5% GC
Chloro-analog 57.6% GC
Bromo-route yield benchmark differs; impacts cost estimation and waste profile
Patent data CN1155557C, identical Grignard step (24.8g tert-butylacetylene)
Pharmaceutical Process Chemistry Synthetic Yield Optimization Allylamine Antifungal

Regioselectivity and Reactivity Control: Impact of Steric Bulk on Nucleophilic Substitution

While direct kinetic data comparing nucleophilic substitution rates between 1-bromo-6,6-dimethyl-2-hepten-4-yne and its less sterically hindered analogs is not found in the literature, a class-level inference can be drawn from its structure. The presence of geminal dimethyl groups on the terminal carbon introduces significant steric bulk [1]. This steric hindrance is a well-established principle in organic chemistry that governs the regioselectivity and rate of nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions at the allylic bromide position. Compared to a hypothetical analog lacking these methyl groups, the target compound is expected to exhibit a measurably slower reaction rate and higher selectivity in these transformations due to the increased steric shielding of the electrophilic carbon. This is a direct consequence of the molecule's specific architecture.

Steric Hindrance
Class-level inference
Gem-dimethyl groups create significant steric bulk at the allylic position, expected to slow SN2 and cross-coupling rates.
May improve regioselectivity vs. unsubstituted analogs; direct kinetic data not reported
Inferred from structure; experimental confirmation recommended
Organic Synthesis Structure-Activity Relationship (SAR) Nucleophilic Substitution

Synthesis Reagent Toxicity and Process Safety: Bromo- vs. Chloro-Intermediate

A crucial differentiator between the bromo- and chloro-analogs lies in the reagents required for their respective syntheses, which has direct implications for process safety and cost. The synthesis of the target compound requires the use of phosphorus tribromide (PBr3), a reagent explicitly characterized as "corrosive and toxic" [1]. The patent literature notes that due to the use of PBr3 and the "low reaction temperatures required, these processes are disadvantageous, particularly as compared with processes involving the chloro intermediate" [1]. This creates a direct, quantifiable advantage for the chloro route in terms of safety and operational complexity, but also defines a specific application niche for the bromo-compound where its reactivity outweighs these process safety drawbacks.

Process Safety
Head-to-head
Synthesis requires PBr3 (corrosive, toxic) and low reaction temperatures; described as less advantageous vs. chloro-route.
Operational hazard and cost profile differ from chloro-intermediate routes
Patent assessment US20060004230A1
Process Safety Green Chemistry Pharmaceutical Manufacturing

Role as a Terbinafine Impurity Standard: Isomeric Purity and Analytical Utility

The (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne isomer (CAS 78629-21-7) is specifically identified as an impurity of the drug Terbinafine, while the mixed cis/trans isomer is assigned a different CAS number (126764-15-6) . This stereochemical distinction is critical for analytical applications. The availability of the pure (E)-isomer (often at 95% purity ) allows for its use as a precise reference standard for developing and validating analytical methods (AMV) required for Abbreviated New Drug Applications (ANDA) and quality control (QC) in commercial drug production [1]. The use of the mixed isomer (126764-15-6) would be unacceptable for this purpose, as it would fail to accurately quantify the specific (E)-isomer impurity level mandated by pharmacopeial standards.

Isomeric Purity
Specification review
Pure (2E)-isomer, CAS 78629-21-7, typically supplied at ≥95% purity.
Required for accurate Terbinafine impurity quantification in ANDA-supporting methods
Mixed-isomer standard (CAS 126764-15-6) unsuitable for regulatory work
Pharmaceutical Analysis Quality Control Reference Standards

Physical Properties: Comparative Boiling Point and Density with Chloro-Analog

The physical properties of 1-bromo-6,6-dimethyl-2-hepten-4-yne differ markedly from its chloro-analog, which has direct consequences for purification (e.g., distillation) and handling. The bromo-compound has a reported boiling point of 222.6±23.0°C at 760 mmHg and a density of 1.202±0.06 g/cm³ . In contrast, the chloro-analog has a boiling point of 207-208°C and a density of 0.946 g/cm³ [1]. The ~15°C higher boiling point and 27% higher density of the bromo-compound indicate it is a heavier, less volatile liquid, which will influence the choice of distillation parameters, solvent extraction efficiency, and overall process design in a manufacturing setting.

Boiling Point & Density
Head-to-head
ΔBP ~15°C
Target: 222.6°C (760 mmHg), density 1.202 g/cm³
Chloro-analog: 207–208°C, density 0.946 g/cm³
Higher boiling point and density influence distillation design and phase separation
Data from ChemicalBook and ChemWhat
Chemical Engineering Process Development Purification

Procurement-Driven Application Scenarios for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 78629-21-7)


1. Pharmaceutical Quality Control: Terbinafine Impurity Reference Standard

This is the primary and most critical application for the (2E)-isomer (CAS 78629-21-7). The compound is explicitly listed as an impurity of Terbinafine . Procurement of the pure (E)-isomer is mandatory for analytical laboratories developing or performing HPLC, GC, or LC-MS methods to detect and quantify this specific impurity in Terbinafine active pharmaceutical ingredient (API) and finished drug products. Using the mixed isomer (CAS 126764-15-6) would compromise method accuracy and fail regulatory scrutiny during Abbreviated New Drug Application (ANDA) submissions [1].

2. Process Chemistry: Route Scouting and Optimization for Terbinafine Synthesis

In process research and development (R&D) for generic Terbinafine, chemists must evaluate both the bromo- and chloro-intermediate routes. The bromo-compound is essential for establishing a baseline for cost and yield, with a known yield of ~51.5% GC content after the Grignard reaction [2]. This quantitative benchmark is used to compare against more modern, potentially greener, or higher-yielding alternative synthetic pathways. Procuring this compound allows for direct, data-driven process optimization, where the economic trade-offs between the higher reactivity of the bromo-intermediate and the safer, potentially higher-yielding chloro-route can be empirically determined [3].

3. Synthetic Methodology Research: Building Block for Sterically Demanding Scaffolds

For academic and industrial research groups engaged in the synthesis of novel molecular architectures, 1-Bromo-6,6-dimethyl-2-hepten-4-yne is a valuable building block. Its unique combination of an allylic bromide (excellent electrophile) and a sterically bulky gem-dimethyl terminus makes it a key reagent for exploring regioselectivity in nucleophilic substitution and cross-coupling reactions [4]. It can be used to introduce a sterically demanding, unsaturated side chain into a molecule, which is a common strategy in medicinal chemistry for modulating biological activity, pharmacokinetics, or the physical properties of a lead compound.

Application
Selection Property
Validation Focus
Terbinafine impurity profiling (QC)
Certified (E)-isomer identity and purity grade
HPLC/GC-MS method accuracy for specific impurity quantification; ANDA-supporting data integrity
Terbinafine synthetic route optimization
Bromo-intermediate reactivity and yield benchmark
Cost/yield trade-off analysis and process safety assessment vs. alternative routes
Synthesis of sterically hindered architectures
Allylic bromide with gem-dimethyl steric shield
Regioselectivity in nucleophilic substitution and palladium-catalyzed cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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